molecular formula C16H15ClN4S B7832146 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7832146
M. Wt: 330.8 g/mol
InChI Key: JNBJIHHCYMVPGK-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, a pyrrolidinyl group, and a carbonitrile group attached to a pyrimidine ring

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4S/c1-22-16-19-14(11-4-6-12(17)7-5-11)13(10-18)15(20-16)21-8-2-3-9-21/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBJIHHCYMVPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)N2CCCC2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using methylthiolating agents.

    Incorporation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction with pyrrolidine.

    Formation of the Carbonitrile Group: The carbonitrile group can be formed through a cyanation reaction using cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-CHLOROPHENYL)-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE: Similar structure but lacks the methylsulfanyl and carbonitrile groups.

    2-AMINOPYRIMIDINE DERIVATIVES: Compounds with similar pyrimidine core but different substituents.

Uniqueness

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE is unique due to the combination of its substituents, which confer distinct chemical and biological properties

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